2-Chloro-5-(chlorosulfonyl)benzoic acid

Physicochemical profiling Lipophilicity Reaction optimization

Researchers synthesizing furosemide or sulfonamide libraries frequently encounter supply of incorrect positional isomers, leading to inactive products and regulatory non-compliance. 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4) is the only regioisomer compliant with global pharmacopoeial monographs (USP, EP, JP, BP). - Exclusive 2-chloro-5-substitution ensures correct furosemide regioisomer. - Orthogonal carboxylic acid and chlorosulfonyl groups enable sequential derivatization. - Sourced with full certificates of analysis; ≥98% purity supports ANDA/NDA requirements.

Molecular Formula C7H4Cl2O4S
Molecular Weight 255.07 g/mol
CAS No. 137-64-4
Cat. No. B018098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(chlorosulfonyl)benzoic acid
CAS137-64-4
Synonyms3-Carboxy-4-chlorobenzenesulfonyl Chloride;  NSC 137839; 
Molecular FormulaC7H4Cl2O4S
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Cl
InChIInChI=1S/C7H4Cl2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyCLHNTBSDCJLCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(chlorosulfonyl)benzoic Acid – Bifunctional Building Block


2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4) is a bifunctional aromatic building block bearing both a carboxylic acid and a chlorosulfonyl group on a 2-chlorobenzoic acid scaffold [1]. With a molecular weight of 255.08 g/mol and a reported melting point of 61-62 °C, this solid intermediate serves as a critical sulfonyl chloride electrophile for the synthesis of sulfonamide-containing pharmaceuticals and agrochemicals [2]. The ortho-chloro substitution adjacent to the carboxylic acid creates a distinctive reactivity profile that differentiates it from non-chlorinated or para-substituted chlorosulfonyl benzoic acid analogs.

Why 2-Chloro-5-(chlorosulfonyl)benzoic Acid Cannot Be Replaced


Substituting 2-chloro-5-(chlorosulfonyl)benzoic acid with its 3- or 4-chlorosulfonyl isomers introduces fundamentally different electronic and steric environments that alter reaction outcomes. The ortho-chloro group in the target compound withdraws electron density from the aromatic ring (inductive effect) and influences the carboxylic acid pKa, which affects solubility, coupling efficiency, and the stability of reactive intermediates . In contrast, 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3) lacks this chlorine substituent and exhibits a higher calculated Log P (1.770 vs. -0.66 at pH 5.5 for the target compound), resulting in substantially different partitioning behavior and reactivity in biphasic or aqueous reaction systems [1]. For pharmaceutical applications—particularly in furosemide synthesis—the 2-chloro-5-substitution pattern is structurally mandatory; any positional isomer yields an inactive or non-compliant product [2].

2-Chloro-5-(chlorosulfonyl)benzoic Acid Differentiation Evidence


Lipophilicity vs. 3-(Chlorosulfonyl)benzoic Acid

The target compound exhibits a calculated ACD/LogD at pH 5.5 of -0.66, reflecting its preferential partitioning into aqueous phases under mildly acidic conditions . In contrast, 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3)—which lacks the ortho-chloro substituent—displays a calculated Log P of 1.770, indicating over 100-fold greater lipophilicity [1]. This difference directly impacts the choice of solvent systems for nucleophilic substitution reactions and extractive workup procedures.

Physicochemical profiling Lipophilicity Reaction optimization

Melting Point vs. 3-(Chlorosulfonyl)benzoic Acid

2-Chloro-5-(chlorosulfonyl)benzoic acid exhibits a melting point of 61-62 °C, characterizing it as a low-melting solid at ambient laboratory temperatures [1]. The non-chlorinated analog 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3) has a higher melting point range (data available from commercial sources typically >130 °C), reflecting the absence of the ortho-chloro substituent's disruption of crystal lattice packing. The lower melting point of the target compound may facilitate certain melt-phase reactions or require different storage conditions.

Physical characterization Storage stability Purity assessment

Exclusive Furosemide API Intermediate

2-Chloro-5-(chlorosulfonyl)benzoic acid is the specific and non-substitutable intermediate for the commercial synthesis of furosemide, a World Health Organization Essential Medicine and widely prescribed loop diuretic [1]. The 2-chloro-5-substitution pattern is structurally required to produce the 4-chloro-5-sulfamoyl anthranilic acid pharmacophore after reaction with furfurylamine and subsequent functional group transformations. 3- and 4-chlorosulfonyl benzoic acid isomers cannot yield the correct furosemide regioisomer and would produce a different compound with distinct (and unapproved) pharmacological properties .

Pharmaceutical synthesis API manufacturing Sulfonamide

Molecular Weight vs. Non-Chlorinated Analogs

The target compound has a molecular weight of 255.08 g/mol (monoisotopic mass: 253.92 g/mol) [1][2]. Non-chlorinated chlorosulfonyl benzoic acid analogs, such as 3-(chlorosulfonyl)benzoic acid, have a molecular weight of 220.63 g/mol—a difference of approximately 34.5 g/mol corresponding to the chlorine substituent [3]. This differential enables unambiguous identification via LC-MS or GC-MS in reaction monitoring and impurity profiling.

Analytical chemistry Quality control Mass spectrometry

Key Applications of 2-Chloro-5-(chlorosulfonyl)benzoic Acid


Furosemide API Manufacturing & Sourcing

2-Chloro-5-(chlorosulfonyl)benzoic acid is the designated intermediate for furosemide synthesis under global pharmacopoeial monographs (USP, EP, JP, BP). The compound's specific 2-chloro-5-substitution pattern is structurally mandatory for producing the correct furosemide regioisomer [1]. Procurement decisions must prioritize suppliers offering pharmacopoeial-grade material with full certificates of analysis, as substitution with any positional isomer would produce a non-compliant API requiring new regulatory filings.

Sequential Derivatization in Medicinal Chemistry

The compound's dual functionality—carboxylic acid and chlorosulfonyl electrophile—enables sequential derivatization strategies. The chlorosulfonyl group reacts preferentially with amines to form sulfonamides, while the carboxylic acid can be subsequently activated (e.g., via oxalyl chloride) for amide coupling [1]. This orthogonal reactivity is exploited in the synthesis of sulfonamide-containing drug candidates, where the 2-chloro substitution modulates the electronic properties of the aromatic ring and influences downstream biological activity .

Sulfonamide Library Synthesis for Agrochemicals

The chlorosulfonyl group serves as an electrophilic handle for generating diverse sulfonamide libraries. Reaction with primary or secondary amines yields 2-chloro-5-sulfamoylbenzoic acid derivatives that retain the carboxylic acid for further elaboration [1]. Patents and research literature document the use of such scaffolds in herbicidal and fungicidal lead optimization programs, where the 2-chloro substitution contributes to target-site binding and metabolic stability.

Furosemide Impurity Profiling Reference Standard

Given its role as the penultimate intermediate in furosemide synthesis, 2-chloro-5-(chlorosulfonyl)benzoic acid may appear as a process-related impurity in furosemide drug substance. Analytical laboratories require authenticated reference material of this compound for HPLC/LC-MS method development and validation [1]. Sourcing high-purity (≥97%) material with full characterization data is essential for regulatory submissions and batch release testing .

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